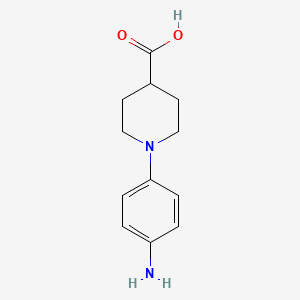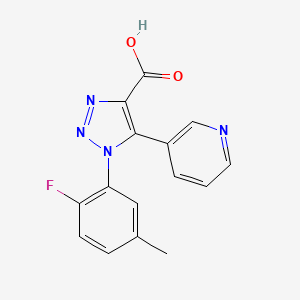
1-(2-fluoro-5-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
1-(2-Fluoro-5-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (FMTP) is a heterocyclic compound that has been studied for its potential applications in pharmaceuticals, agrochemicals, and materials science. FMTP is an aromatic compound with a five-membered ring structure containing a nitrogen atom, a fluorine atom, and a carboxylic acid group. It is a relatively simple molecule that has been studied extensively due to its unique properties and potential applications.
Applications De Recherche Scientifique
Neutron Capture Therapy
Boronic acids and their derivatives are explored as boron carriers in neutron capture therapy . The fluorine atom in the compound could enhance the boron delivery to cancer cells due to the high affinity of boron for neutron capture, leading to cell destruction upon irradiation.
Fluorescence Imaging and Tumor Therapy
Phenylboronic acid-based materials, which can be derived from such compounds, are used in fluorescence imaging and tumor therapy . They target cancer cells by binding to specific glycans on the cell surface, improving the efficacy of cancer cell imaging and treatment.
Drug Delivery Systems
The compound’s structure suggests potential use in drug delivery systems. Its boronic ester moiety could be utilized for the transport of therapeutic agents, particularly in targeted drug delivery to diseased cells, leveraging the boronic acid’s propensity to bind to sugar moieties present on cell surfaces .
Pharmacological Applications
In pharmacology, the compound could be involved in the synthesis of novel medications. Its molecular framework allows for the potential development of enzyme inhibitors or receptor modulators, which could lead to new treatments for various diseases .
Biochemical Research
In biochemistry, such compounds are valuable for studying enzyme-substrate interactions, particularly in the context of enzyme inhibition or modulation. The triazole and pyridine groups could mimic the transition states of biochemical reactions, providing insights into enzyme mechanisms .
Organic Synthesis
In organic synthesis, the compound could serve as a precursor for the synthesis of complex molecules. Its boronic ester component is particularly useful in Suzuki-Miyaura cross-coupling reactions, a widely applied method for forming carbon-carbon bonds .
Propriétés
IUPAC Name |
1-(2-fluoro-5-methylphenyl)-5-pyridin-3-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O2/c1-9-4-5-11(16)12(7-9)20-14(10-3-2-6-17-8-10)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEGPQWZVWXYAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N2C(=C(N=N2)C(=O)O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoro-5-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



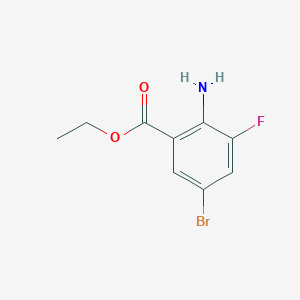
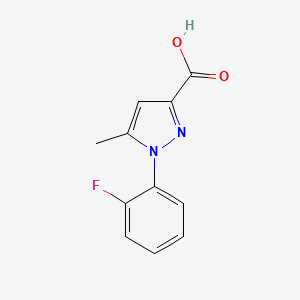


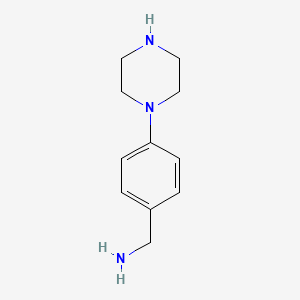
![2-benzyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline](/img/structure/B1522571.png)
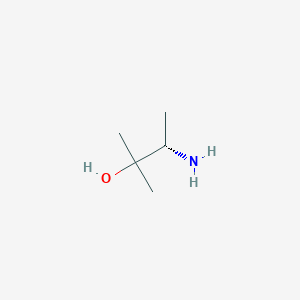
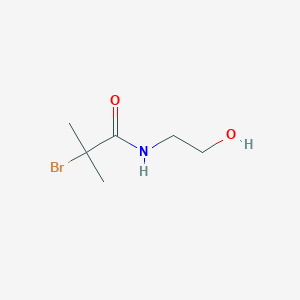

![[(5-Aminopentyl)oxy]cyclohexane](/img/structure/B1522578.png)

![[(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol](/img/structure/B1522581.png)
